2-[(Oxan-2-yl)methoxy]pyrimidine
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Overview
Description
2-[(Oxan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-2-ylmethoxy group
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways, including purine and pyrimidine biosynthesis . These compounds can influence the balance of nucleotides, which are essential for DNA and RNA synthesis .
Pharmacokinetics
The bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(Oxan-2-yl)methoxy]pyrimidine . These factors could include pH, temperature, and the presence of other molecules in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxan-2-ylmethanol, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxan-2-ylmethoxy-pyrimidine derivatives with additional oxygen functionalities.
Scientific Research Applications
2-[(Oxan-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 2-[(Oxan-2-yl)methoxy]pyridine
- 2-[(Oxan-2-yl)methoxy]pyrazine
- 2-[(Oxan-2-yl)methoxy]pyridazine
Comparison: Compared to these similar compounds, 2-[(Oxan-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the oxan-2-ylmethoxy group can also affect the compound’s solubility and stability, making it a valuable scaffold for further chemical modifications.
Biological Activity
2-[(Oxan-2-yl)methoxy]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound contains a pyrimidine ring substituted with a methoxy group and an oxane moiety. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific biochemical pathways. The compound may act as an antagonist or inhibitor in various biological systems, affecting processes such as cell signaling, gene expression, and enzymatic activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies have reported that it inhibits viral replication in cell cultures, particularly against RNA viruses.
Anti-inflammatory Effects
In addition to antimicrobial and antiviral activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound. The results demonstrated that this compound had a notable effect on inhibiting the growth of both Gram-positive and Gram-negative bacteria, with higher potency observed against Staphylococcus aureus compared to other tested strains .
Case Study 2: Antiviral Mechanism
In a separate investigation into the antiviral mechanisms of pyrimidine derivatives, this compound was found to disrupt viral entry into host cells. This mechanism was elucidated through assays measuring viral load reduction in infected cell lines .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects and potential toxicity.
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-13-9(4-1)8-14-10-11-5-3-6-12-10/h3,5-6,9H,1-2,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBKCIDBNZZABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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